(S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine is a chiral organic compound characterized by its unique spirocyclic structure. With the molecular formula and a molecular weight of approximately 250.34 g/mol, this compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 885462-88-4 and is recognized for its stereochemical properties that arise from its spirobiindene framework .
The synthesis of (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine typically involves several key steps:
The molecular structure of (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine features:
The compound’s structural representation can be visualized using SMILES notation: NC1=CC=CC2=C1[C@]3(CC2)CCC4=C3C(N)=CC=C4, indicating the arrangement of atoms and bonds within the molecule.
(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine can participate in various chemical reactions:
The mechanism of action for (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine is primarily linked to its role as a chiral building block in asymmetric synthesis. Its unique spirocyclic structure allows it to act as a ligand in biochemical assays and potentially interact with biological targets:
The physical and chemical properties of (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine include:
These properties suggest that the compound is stable under standard conditions but may require careful handling due to its reactivity in certain chemical environments.
(S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine has diverse applications across several scientific domains:
The chiral spiro center in (S)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diamine (CAS: 885462-88-4) serves as the sole stereogenic element, dictating its absolute (S) configuration. This assignment is confirmed through:
Table 1: Identity Parameters of (S)-2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diamine
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Registry Number | 885462-88-4 | [2] [8] |
| Molecular Formula | C₁₇H₁₈N₂ | [1] [2] |
| Molecular Weight | 250.34 g/mol | [2] [6] |
| Enantiomeric Purity | ≥99% ee | [6] |
| Configuration Determination | X-ray, Polarimetry | [5] [6] |
The spirobiindane scaffold imposes rigid three-dimensional chirality that enables precise spatial control over chemical reactivity, making this diamine a privileged ligand in asymmetric synthesis. Key mechanistic aspects include:
The ground-state conformation of this molecule directly influences its chiral induction efficacy. Critical insights include:
Table 2: Conformational Parameters of the Spirobiindane Core
| Parameter | Structural Feature | Analysis Method |
|---|---|---|
| Ring Fusion Angle | ~90° between indane planes | X-ray crystallography |
| Predominant Ring Conformation | Half-chair for each indane unit | NMR, DFT calculations |
| NH₂ Group Orientation | Equatorial relative to spiro center | Molecular modeling |
| Steric Strain | Minimized via orthogonal ring fusion | Computational analysis |
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7